Benzyl(trichloro)stannane
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Overview
Description
Benzyl(trichloro)stannane is an organotin compound characterized by the presence of a benzyl group attached to a trichlorostannane moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and versatility in forming carbon-tin bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(trichloro)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide or pseudohalide. The reaction typically employs palladium catalysts and can be conducted under various conditions to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Stille coupling reactions. The process requires stringent control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl(trichloro)stannane undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: Reduction reactions can convert the trichlorostannane moiety to other organotin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Various organotin derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl(trichloro)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl(trichloro)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The trichlorostannane moiety acts as a nucleophile, participating in substitution and coupling reactions. The benzyl group provides additional stability through resonance effects, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Phenyl(trichloro)stannane: Similar structure but with a phenyl group instead of a benzyl group.
Vinyl(trichloro)stannane: Contains a vinyl group, offering different reactivity and applications.
Allyl(trichloro)stannane: Features an allyl group, used in different synthetic applications.
Uniqueness: Benzyl(trichloro)stannane is unique due to the presence of the benzyl group, which provides enhanced stability and reactivity compared to other organotin compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
50653-04-8 |
---|---|
Molecular Formula |
C7H7Cl3Sn |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
benzyl(trichloro)stannane |
InChI |
InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
ZPLRQSPYSZDKCM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
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